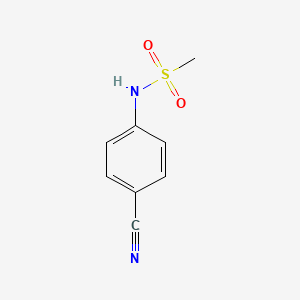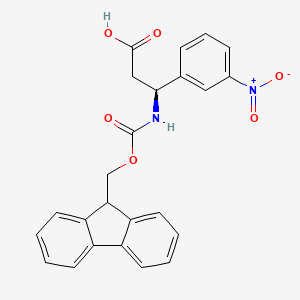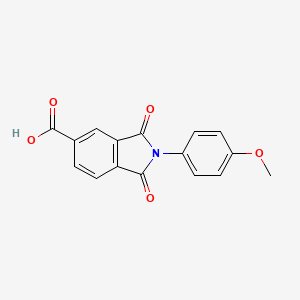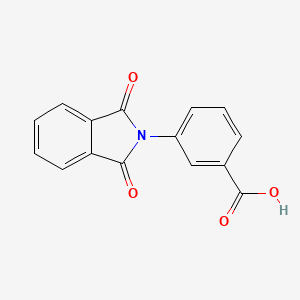![molecular formula C19H17NO2S B1363471 2-Methyl-1-[4-(methylthio)phenyl]-5-phenyl-1h-pyrrole-3-carboxylic acid CAS No. 306936-46-9](/img/structure/B1363471.png)
2-Methyl-1-[4-(methylthio)phenyl]-5-phenyl-1h-pyrrole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-[4-(methylthio)phenyl]-5-phenyl-1h-pyrrole-3-carboxylic acid (2M1PPCA) is an organic compound belonging to the class of carboxylic acids. It is a derivative of pyrrole and is composed of a benzene ring and a methylthiophenyl group. 2M1PPCA has been extensively studied for its potential applications in the fields of science and medicine. In particular, its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored.
科学的研究の応用
Aurora Kinase Inhibitor
Compounds structurally related to pyrrole derivatives have been explored for their potential in treating cancer by inhibiting Aurora A kinase, a protein implicated in the regulation of cell division (ロバート ヘンリー, ジェームズ, 2006).
Organic Synthesis and Chemical Transformations
Pyrrole derivatives undergo recyclization reactions with monosubstituted hydrazines, leading to new pyrazole carboxylates, highlighting their utility in the synthesis of heterocyclic compounds (Filimonov et al., 2015). Additionally, their reactivity under microwave irradiation has been studied for the synthesis of various heterocyclic structures, demonstrating the efficiency of microwave-assisted organic synthesis (Gašparová et al., 2008).
Material Science and Corrosion Inhibition
Pyrrole derivatives have been investigated for their adsorption and inhibition effects on mild steel corrosion in acidic environments. Their structural features contribute to the protective layer formation, preventing corrosion, which is crucial for industrial applications (Verma et al., 2015).
Antibacterial Properties
Certain pyrrole derivatives exhibit antibacterial properties, providing a foundation for the development of new antimicrobial agents. Their synthesis and evaluation against bacterial strains underscore the potential for therapeutic applications (Костенко et al., 2015).
Pharmacological Potential
Research into pyrrole-based carboxamides reveals their pharmacological interest, hinting at the broad spectrum of bioactivity these compounds may possess. This includes potential uses in developing drugs with various therapeutic effects (Bijev et al., 2003).
作用機序
Mode of Action
Without specific target information, the mode of action for this compound is difficult to determine. Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
Given its structural features, it could potentially influence pathways involving sulfur-containing enzymes or receptors .
Pharmacokinetics
Its molecular weight (279.398 Da ) suggests it could be absorbed in the gastrointestinal tract following oral administration. The presence of both hydrophobic and polar groups in the molecule could influence its distribution in the body .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the methylthio group could potentially be influenced by redox conditions in the environment .
特性
IUPAC Name |
2-methyl-1-(4-methylsulfanylphenyl)-5-phenylpyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2S/c1-13-17(19(21)22)12-18(14-6-4-3-5-7-14)20(13)15-8-10-16(23-2)11-9-15/h3-12H,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOWQXIOUVDLBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C2=CC=C(C=C2)SC)C3=CC=CC=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371751 |
Source


|
| Record name | 2-Methyl-1-[4-(methylsulfanyl)phenyl]-5-phenyl-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-[4-(methylthio)phenyl]-5-phenyl-1h-pyrrole-3-carboxylic acid | |
CAS RN |
306936-46-9 |
Source


|
| Record name | 2-Methyl-1-[4-(methylsulfanyl)phenyl]-5-phenyl-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-(5,5-Dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)phenol](/img/structure/B1363406.png)

![1-Methoxy-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B1363408.png)


